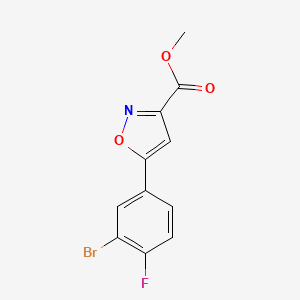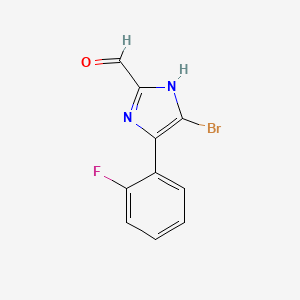![molecular formula C18H18BNO4S B13698737 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester is an organoboron compound that plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a nitro group, a dibenzo[b,d]thiophene core, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with a base such as potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The scalability of the reaction is achieved by optimizing parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., sodium hydroxide).
Major Products:
Applications De Recherche Scientifique
1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid pinacol ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but lacks the nitro and dibenzo[b,d]thiophene moieties.
1,4-Benzenediboronic Acid Bis(pinacol) Ester: Contains two boronic acid pinacol ester groups, used in polymerizations and material science.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Used in the synthesis of bioactive molecules, similar to 1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester.
Uniqueness: this compound is unique due to its combination of a nitro group and a dibenzo[b,d]thiophene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Propriétés
Formule moléculaire |
C18H18BNO4S |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(1-nitrodibenzothiophen-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BNO4S/c1-17(2)18(3,4)24-19(23-17)12-9-10-13(20(21)22)15-11-7-5-6-8-14(11)25-16(12)15/h5-10H,1-4H3 |
Clé InChI |
QJRMUOGPEWWPRZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)

![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)

